

# Ibrexafungerp dosing adjustment in special populations

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Dosing Adjustment Guidelines

The table below summarizes the official dosing recommendations for special populations and situations, based on clinical prescribing information [1] [2].

| Population / Situation                                           | Recommended Dosing Adjustment                               | Evidence Level / Notes                      |
|------------------------------------------------------------------|-------------------------------------------------------------|---------------------------------------------|
| <b>Renal Impairment</b>                                          | No data available; no specific recommendation [1].          | Not studied.                                |
| <b>Mild to Moderate Hepatic Impairment</b> (Child-Pugh A or B)   | No dosage adjustment recommended [1] [2].                   | Pharmacokinetics not significantly altered. |
| <b>Severe Hepatic Impairment</b> (Child-Pugh C)                  | Not studied; no dosing recommendation available [1] [2].    | Use is not advised due to lack of data.     |
| <b>Concomitant Strong CYP3A4 Inhibitors</b> (e.g., ketoconazole) | Reduce dose to <b>150 mg twice daily for 1 day</b> [1] [2]. | Prevents increased ibrexafungerp exposure.  |

| Population / Situation                                                  | Recommended Dosing Adjustment    | Evidence Level / Notes                                           |
|-------------------------------------------------------------------------|----------------------------------|------------------------------------------------------------------|
| Concomitant Strong/Moderate CYP3A4 Inducers (e.g., rifampin, phenytoin) | Avoid co-administration [1] [2]. | Prevents reduced efficacy due to decreased ibrexafungerp levels. |

## Critical Warnings and Contraindications

- **Embryo-Fetal Toxicity:** **Ibrexafungerp** is **contraindicated in pregnancy** due to the risk of fetal harm in animal studies. Verify pregnancy status before initiation and before each monthly dose in the 6-month regimen for RVVC [1] [3].
- **Hypersensitivity:** Contraindicated in patients with a known hypersensitivity to **ibrexafungerp** [1].

## Experimental Protocols for Investigation

For researchers investigating **ibrexafungerp**'s pharmacokinetics in special populations, here are key methodological approaches from published studies.

### Protocol 1: Assessing Drug-Drug Interaction (DDI) Potential

This methodology is critical for defining dosing adjustments, as DDIs are the primary documented reason for **ibrexafungerp** dose modification.

- **In Vitro Studies:** Use human liver microsomes or recombinant CYP450 enzymes to identify which isoforms metabolize **ibrexafungerp**. Studies have confirmed **CYP3A4** as the primary metabolic pathway [4].
- **Clinical DDI Studies:** Conduct open-label, fixed-sequence studies in healthy volunteers.
  - **Baseline PK:** Administer a single oral dose of **ibrexafungerp** (e.g., 300 mg).
  - **Coadministration PK:** After a washout period, pre-treat subjects with a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for several days before and on the day of a second **ibrexafungerp** dose.
  - **Analysis:** Compare **ibrexafungerp** plasma AUC and  $C_{max}$  between the two phases. A significant increase (e.g., >2-fold) indicates a clinically relevant interaction requiring a dose reduction [4] [2].

## Protocol 2: Hepatic Impairment Study

This design directly assesses the need for dosing adjustments in this special population.

- **Study Design:** Conduct an open-label, parallel-group study comparing the pharmacokinetics of a single oral dose of **ibrexafungerp** (e.g., 300 mg) in subjects with varying degrees of hepatic impairment (Child-Pugh A, B, C) against matched healthy control subjects [1].
- **Key PK Parameters:** Measure and compare AUC,  $C_{max}$ , half-life, and protein binding between groups.
- **Statistical Analysis:** If geometric mean ratios of AUC and  $C_{max}$  for all impairment groups fall within the pre-defined no-effect boundary (e.g., 80-125%) compared to healthy controls, it can be concluded that no dose adjustment is necessary for mild to moderate impairment [1]. Data for severe impairment remains a knowledge gap.

## Ibrexafungerp Metabolism and Drug Interactions

The diagram below illustrates the primary metabolic pathway of **ibrexafungerp** and the key drug interactions that necessitate dosing adjustments.



[Click to download full resolution via product page](#)

## Research Gaps and Future Directions

- **Severe Hepatic/Renal Impairment:** Formal pharmacokinetic studies in patients with severe hepatic impairment (Child-Pugh C) or any degree of renal impairment are needed [1].
- **Intravenous Formulation:** Research is ongoing to develop an IV formulation, which would be crucial for patients with invasive fungal infections or swallowing difficulties, potentially bypassing some metabolic interactions [4].
- **Drug Repurposing:** Early computational screening suggests **ibrexafungerp** may have potential as a neddylation inhibitor or ROS modulator in oncology, representing a novel research avenue [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ibrexafungerp Dosage Guide + Max Dose, Adjustments [drugs.com]
2. Brexafemme (ibrexafungerp) dosing, indications, ... [reference.medscape.com]
3. Ibrexafungerp: Pediatric Medication [mskcc.org]
4. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
5. Repurposing therapy of ibrexafungerp vulvovaginal ... [frontiersin.org]

To cite this document: Smolecule. [Ibrexafungerp dosing adjustment in special populations].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-dosing-adjustment-in-special-populations>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)